methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate
Description
The compound methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a methyl carboxylate group at position 2, a phenyl substituent at position 5, and a complex amide-sulfonamide moiety at position 3.
Properties
IUPAC Name |
methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S2/c1-17-12-14-19(15-13-17)35(31,32)28-21-11-7-6-10-20(21)25(29)27-22-16-23(18-8-4-3-5-9-18)34-24(22)26(30)33-2/h3-16,28H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLUVBWFUJQYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the carboxylate group: This is often done via esterification reactions.
Attachment of the benzamido and sulfonamido groups: These groups can be introduced through amide bond formation reactions, often using coupling reagents like carbodiimides.
Final methylation: The final step involves methylation of the carboxylate group using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamido and benzamido groups can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Derivatives
Methyl 3-(2-((4-Fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate (CAS 895475-51-1)
- Structural Differences : Replaces the 4-methylbenzenesulfonamido group with a 4-fluorophenylsulfonyl-acetamido moiety.
- The acetamido linker may alter conformational flexibility .
- Data: Molecular weight = 433.5 g/mol; molecular formula = C₂₀H₁₆FNO₅S₂. Smiles: COC(=O)c1sc(-c2ccccc2)cc1NC(=O)CS(=O)(=O)c1ccc(F)cc1 .
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
- Structural Differences : Lacks the sulfonamide-benzamido group but includes dual ester groups and an acetamido substituent.
- Impact : Reduced hydrogen-bonding capacity due to the absence of sulfonamide, likely decreasing solubility in polar solvents. The methyl group at position 3 may sterically hinder interactions with flat binding pockets .
Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)
- Structural Differences: Benzothiophene core (fused benzene-thiophene) vs. simple thiophene. The amino group at position 5 replaces the phenyl group.
- The amino group offers a site for further functionalization .
Sulfonamide-Containing Heterocycles
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones [7–9]
- Structural Differences : Triazole core instead of thiophene. Substituents include halogens (X = Cl, Br) and fluorophenyl groups.
- Impact : The triazole ring enables tautomerism (thione vs. thiol forms), as confirmed by IR spectra (absence of S-H bands at 2500–2600 cm⁻¹ and presence of C=S bands at 1247–1255 cm⁻¹) . This dynamic behavior is absent in the rigid thiophene-based target compound.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, differing from the target’s likely amide coupling or sulfonylation steps .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structural Differences : Triazine ring linked via a sulfonylurea bridge vs. thiophene with amide-sulfonamide.
- Impact : Sulfonylureas inhibit acetolactate synthase in plants, a mechanism unlikely for the target compound due to divergent pharmacophores. The triazine ring’s electron-deficient nature contrasts with the electron-rich thiophene .
Heterocyclic Systems with Sulfonyl/Acetamido Groups
Methyl 1-((Benzamido)carbo-N-thioly)-5-(4-Chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c)
- Structural Differences : Pyrrolidine core with sulfonyl and benzamido groups.
- The 4-chlorophenyl group enhances lipophilicity compared to the target’s 5-phenyl substituent .
1,3,4-Thiadiazole Derivatives (e.g., Compound I in )
- Structural Differences : Thiadiazole core with methylphenyl and sulfanylmethyl groups.
- Impact: Thiadiazoles are known for antimicrobial and anticancer activities.
Key Comparative Data
Research Implications
- Synthetic Challenges : Introducing the sulfonamido-benzamido group on thiophene requires precise control to avoid side reactions, unlike the straightforward cyclization used for triazoles .
- Physicochemical Properties : The target’s methyl carboxylate and sulfonamide groups likely enhance solubility compared to purely aromatic thiadiazoles or pyrrolidines .
Biological Activity
Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article explores its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 440.53 g/mol
- CAS Number : Not specified in available sources.
The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide moiety that can influence its pharmacological properties.
Antimalarial Activity
Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of specific enzymes critical for the parasite's survival. For instance, a study reported that compounds structurally similar to this compound demonstrated significant inhibition of aspartate transcarbamoylase (ATCase) with IC50 values in the low micromolar range (1.59 µM to 5.69 µM) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that it can significantly reduce cell viability in several cancer cell lines, including breast and lung cancer models.
Case Studies
- Inhibition of Plasmodium falciparum ATCase :
- Anticancer Activity Assessment :
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
